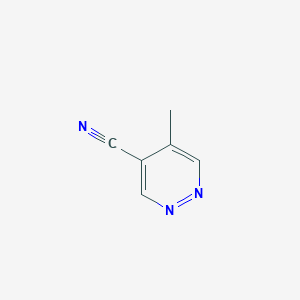

5-Methylpyridazine-4-carbonitrile

Description

Foundational Significance of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are organic molecules that incorporate nitrogen atoms within a ring structure. wisdomlib.org Their importance cannot be overstated; they are ubiquitous in nature, forming the core structures of many biologically essential molecules like nucleic acids, vitamins, and hormones. ijcaonline.orgnih.gov This natural prevalence has made them a cornerstone of medicinal chemistry, with over 75% of FDA-approved drugs featuring a nitrogen-containing heterocyclic moiety. nih.gov

The unique characteristics of these compounds, such as their reactivity and ability to participate in various chemical reactions, make them indispensable tools for organic chemists. numberanalytics.com They serve as versatile building blocks in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comopenmedicinalchemistryjournal.com Their structural diversity allows for fine-tuning of their properties to suit specific applications. numberanalytics.com

Position of Pyridazine (B1198779) Scaffolds within Heterocyclic Chemistry

Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, holds a special position within the broader family of nitrogen heterocycles. The pyridazine scaffold is a key structural feature in many biologically active compounds and is considered a "privileged structure" in medicinal chemistry. researchgate.net This is due to its unique physicochemical properties, including a high dipole moment and the capacity for strong hydrogen bonding, which are crucial for drug-target interactions. nih.gov

The pyridazine ring is often used as a bioisosteric replacement for other aromatic rings, like the phenyl group, to improve properties such as reduced lipophilicity and lower inhibition of metabolic enzymes. nih.gov This strategic substitution can lead to compounds with enhanced therapeutic profiles. The versatility of the pyridazine nucleus makes it a valuable tool for designing new pharmacologically active agents with applications ranging from anticancer to anti-inflammatory therapies. researchgate.netnih.gov

Role of Nitrile Functionality in Organic Synthesis and Functional Material Design

The nitrile group, or cyano group (-C≡N), is a highly versatile functional group in organic chemistry. Its unique electronic structure, with a triple bond between carbon and nitrogen, imparts a range of useful reactivities. nih.gov Nitriles are key intermediates in the synthesis of a multitude of other functional groups, including amines, carboxylic acids, aldehydes, and ketones. libretexts.org

Beyond their role as synthetic intermediates, nitriles are integral to the design of functional materials. They are used in the production of polymers like acrylic fibers and nitrile rubber, which have widespread applications in textiles and adhesives. numberanalytics.com The polar nature of the nitrile group can also be harnessed to enhance the properties of materials, such as improving the adhesion of rubbers to polar fibers. researchgate.net Furthermore, the reactivity of the nitrile group allows for the chemical modification of polymers, enabling the tailoring of their properties for specific uses. researchgate.net

Contextualizing 5-Methylpyridazine-4-carbonitrile within Pyridazine Nitrile Research

This compound (C6H5N3) is a specific example of a pyridazine nitrile that is gaining attention in chemical research. achemblock.com While extensive research on this particular compound is still emerging, its structure suggests significant potential. The combination of the pyridazine ring and the nitrile functional group within a single molecule creates a platform for diverse chemical transformations and applications.

The methyl group at the 5-position can influence the electronic properties and reactivity of the pyridazine ring, while the nitrile group at the 4-position provides a handle for a wide array of synthetic modifications. This positions this compound as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further investigation into its properties and reactions will undoubtedly unveil new opportunities for this intriguing compound.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-8-9-4-6(5)2-7/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFOHKHKFABYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification of 5 Methylpyridazine 4 Carbonitrile

Established and Emerging Synthetic Routes to 5-Methylpyridazine-4-carbonitrile and its Congeners

The synthesis of the this compound core can be achieved through various strategic approaches, ranging from the use of well-defined precursors to the elegant simplicity of multi-component reactions.

Strategic Starting Materials and Precursors

The synthesis of pyridazine (B1198779) derivatives often relies on the cyclization of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) or its derivatives. For the specific case of this compound, a plausible and efficient synthetic strategy involves the use of a pre-functionalized pyridazine precursor.

A key strategic precursor is 3,6-dichloropyridazine (B152260) . This readily available starting material can be selectively functionalized. For instance, the synthesis of the related compound, 3-chloro-5-methylpyridazine-4-carbonitrile, is achieved through the reaction of 3,6-dichloropyridazine with methylamine (B109427) and sodium cyanide. This reaction typically proceeds in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Following the successful synthesis of the chloro-analogue, the target compound, this compound, can be obtained through a subsequent dechlorination step. Catalytic hydrogenation is a common and effective method for the removal of chloro substituents from heterocyclic rings. msu.edu For example, using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source can facilitate the reductive cleavage of the C-Cl bond, yielding the desired this compound.

Multi-Component Reaction Approaches for Pyridazine-4-carbonitrile (B1316004) Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single step. For the synthesis of pyridazine-4-carbonitrile scaffolds, a notable MCR involves the condensation of an arylglyoxal, malononitrile (B47326), and hydrazine hydrate (B1144303). scielo.org.za

This one-pot, three-component reaction proceeds at room temperature in a mixture of water and ethanol (B145695), offering an environmentally benign approach. scielo.org.za The reaction mechanism is believed to involve the initial formation of a monohydrazone from the arylglyoxal and hydrazine hydrate. Subsequent addition of malononitrile leads to a cascade of reactions, culminating in the formation of the pyridazine ring. This methodology has been successfully applied to synthesize a variety of 3-amino-5-arylpyridazine-4-carbonitriles in good yields. scielo.org.za While this specific example leads to an amino-substituted pyridazine, the underlying principle demonstrates the feasibility of constructing the pyridazine-4-carbonitrile core through an MCR approach.

| Entry | Aryl Group (Ar) | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Phenyl | 3-Amino-5-phenylpyridazine-4-carbonitrile | 78 | 247 (dec.) |

| 2 | 4-Methylphenyl | 3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 86 | 290 (dec.) |

| 3 | 4-Chlorophenyl | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 87 | 290 (dec.) |

| 4 | 4-Bromophenyl | 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile | 82 | 295 (dec.) |

| 5 | 4-Methoxyphenyl | 3-Amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile | 85 | 260 (dec.) |

Classical and Modern Reaction Conditions for Target Compound Synthesis

The synthesis of pyridazine derivatives has evolved from classical, often harsh, reaction conditions to more modern, milder, and efficient methodologies.

Classical methods for pyridazine synthesis often involve the condensation of 1,4-dicarbonyl compounds with hydrazine hydrate in acidic or basic media, frequently requiring prolonged heating. uminho.pt For instance, the cyclization of a precursor like a 1,4-diketone with hydrazine would traditionally be carried out in a solvent such as ethanol or acetic acid under reflux conditions.

Modern synthetic approaches prioritize milder conditions, higher yields, and greater functional group tolerance. The use of metal catalysis, for example, has revolutionized the synthesis of pyridazines. Copper-catalyzed multicomponent reactions have been developed for the synthesis of pyridazinones from aldehydes, hydrazines, and alkynylesters. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of pre-formed pyridazine rings, allowing for the introduction of various substituents under relatively mild conditions. The aforementioned three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles at room temperature exemplifies a modern, efficient, and environmentally conscious approach. scielo.org.za

Transformative Reactions of the Pyridazine Core and Substituents

The reactivity of the pyridazine ring and its substituents allows for a wide range of chemical transformations, enabling the diversification of the this compound scaffold for various applications.

Directed Functionalization at the Pyridazine Ring Positions

The electron-deficient nature of the pyridazine ring, due to the presence of two nitrogen atoms, makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or leaving groups.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the pyridazine core. The presence of a good leaving group, such as a halogen, on the pyridazine ring is crucial for this transformation. In the context of this compound, its 3-chloro analogue, 3-chloro-5-methylpyridazine-4-carbonitrile , serves as an excellent substrate for SNAr reactions.

The chlorine atom at the 3-position is activated by the adjacent nitrogen atom and the electron-withdrawing nitrile group at the 4-position. This activation facilitates its displacement by a variety of nucleophiles. Common nucleophiles that can be employed include amines, thiols, and alkoxides, leading to the formation of 3-amino, 3-thio, and 3-alkoxy derivatives, respectively.

The mechanism of the SNAr reaction on the pyridazine ring proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the pyridazine ring is restored. The stability of the Meisenheimer complex is a key factor influencing the reaction rate, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

| Starting Material | Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|---|

| 3-Chloro-5-methylpyridazine-4-carbonitrile | Amines (R-NH2) | 3-Amino-5-methylpyridazine-4-carbonitrile derivatives | Organic solvent (e.g., DMF), elevated temperature |

| 3-Chloro-5-methylpyridazine-4-carbonitrile | Thiols (R-SH) | 3-Thio-5-methylpyridazine-4-carbonitrile derivatives | Base (e.g., NaH) in an aprotic solvent |

| 3-Chloro-5-methylpyridazine-4-carbonitrile | Alkoxides (R-O-) | 3-Alkoxy-5-methylpyridazine-4-carbonitrile derivatives | Corresponding alcohol with a base (e.g., Na) |

Electrophilic Aromatic Substitution Strategies

The pyridazine ring is notably deactivated towards electrophilic aromatic substitution (EAS) reactions. This reduced reactivity is a direct consequence of the electron-withdrawing effect of the two adjacent nitrogen atoms, which lower the electron density of the carbon atoms in the ring, making it less susceptible to attack by electrophiles. The high dipole moment of the pyridazine ring further contributes to this deactivation.

Attempts to perform classical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the pyridazine core typically require harsh conditions and often result in low yields or no reaction at all. The deactivating effect of the nitrogen atoms is comparable to that of a nitro group on a benzene (B151609) ring. For this compound, the presence of an additional electron-withdrawing nitrile group further deactivates the ring, making electrophilic substitution even more challenging. The methyl group, being a weak activating group, is generally insufficient to overcome the strong deactivating effects of the nitrogen atoms and the nitrile group. Therefore, direct electrophilic aromatic substitution on the pyridazine ring of this compound is not a common or efficient strategy for its derivatization.

Chemical Transformations of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, significantly enhancing the chemical diversity of the scaffold.

The cyano group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles and functional groups. While specific examples for this compound are not extensively documented, the reactivity of the nitrile group in related pyridazine and pyridine (B92270) systems provides a strong indication of its synthetic potential.

One common transformation is the reaction with binucleophiles to construct fused heterocyclic rings. For instance, the reaction of related heterocyclic nitriles with compounds like hydrazine or ethylenediamine (B42938) can lead to the formation of fused triazoles or imidazoles, respectively. Another important reaction is the [3+2] cycloaddition of the nitrile group with azides to form tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry.

Furthermore, the nitrile group can participate in addition reactions with organometallic reagents. For example, the addition of Grignard reagents or organolithium reagents to the nitrile, followed by hydrolysis, can yield ketones, providing a route for the introduction of new carbon substituents.

The nitrile group of this compound can undergo both reduction and oxidation, leading to valuable derivatives.

Reductive Conversions:

The reduction of the nitrile group is a well-established transformation that typically yields a primary amine. This can be achieved using various reducing agents. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere is a common method. wikipedia.org Chemical reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also be employed to afford the corresponding aminomethyl derivative. thieme-connect.dencert.nic.in The resulting primary amine is a key intermediate for further functionalization, such as acylation, alkylation, or formation of Schiff bases.

| Reducing Agent | Product | Reference |

| LiAlH4 | Primary Amine | ncert.nic.in |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Primary Amine | wikipedia.org |

| NaBH4/Catalyst | Primary Amine | thieme-connect.de |

Oxidative Conversions:

While less common than reduction, the nitrile group can be subjected to oxidative conditions. For instance, reaction with nitrile oxides can lead to the formation of 1,2,4-oxadiazoles. researchgate.net This transformation provides another avenue for the construction of five-membered heterocyclic rings appended to the pyridazine core.

Coupling Reactions for Structural Complexity Enhancement

Cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the pyridazine scaffold is amenable to such transformations, typically through the introduction of a leaving group, such as a halogen, onto the ring.

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds. Several of these reactions have been successfully applied to pyridazine derivatives, suggesting their applicability to a suitably functionalized this compound precursor (e.g., a halogenated derivative).

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. It is widely used for the synthesis of biaryls and has been successfully applied to pyridazine systems. nih.govnih.govwikipedia.orgorganic-chemistry.orgyonedalabs.com For example, a bromo-pyridazine derivative can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aromatic or heteroaromatic moieties. nih.govnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. This methodology has been used to introduce alkenyl substituents onto the pyridazine ring, providing a route to styryl-type derivatives. researchgate.netnih.govorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It has been employed to introduce alkynyl groups onto pyridazine and related heterocyclic rings, which can serve as handles for further transformations such as cycloadditions. researchgate.netwikipedia.orgresearchgate.netscirp.org

| Coupling Reaction | Reactants | Catalyst System | Product | References |

| Suzuki-Miyaura | Halogenated Pyridazine + Boronic Acid/Ester | Pd Catalyst + Base | Aryl/Heteroaryl-substituted Pyridazine | nih.govnih.govwikipedia.orgorganic-chemistry.orgyonedalabs.com |

| Heck | Halogenated Pyridazine + Alkene | Pd Catalyst + Base | Alkenyl-substituted Pyridazine | researchgate.netnih.govorganic-chemistry.org |

| Sonogashira | Halogenated Pyridazine + Terminal Alkyne | Pd/Cu Catalyst + Base | Alkynyl-substituted Pyridazine | researchgate.netwikipedia.orgresearchgate.netscirp.org |

The formation of carbon-heteroatom bonds is another crucial aspect of chemo-diversification. These reactions often involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds and has been used to aminate pyridazine and other diazine rings. mdpi.com A halogenated pyridazine can be coupled with a wide range of primary or secondary amines to introduce diverse amino substituents.

Alkoxylation and Thiolation: The introduction of oxygen and sulfur nucleophiles can also be achieved on a halogenated pyridazine scaffold. This can occur through nucleophilic aromatic substitution, where a halide is displaced by an alkoxide or thiolate, or via palladium-catalyzed cross-coupling reactions. These reactions provide access to alkoxy- and alkylthio-substituted pyridazine derivatives, which can modulate the electronic and steric properties of the molecule.

Annulation and Cyclization Reactions to Form Fused Ring Systems

The presence of vicinal methyl and cyano groups on the pyridazine ring of this compound provides a unique opportunity for the construction of various fused heterocyclic systems. These annulation and cyclization reactions are pivotal in expanding the chemical space and accessing novel polycyclic pyridazine derivatives with potential applications in various scientific fields.

Synthesis of Polycyclic Pyridazine Derivatives

The synthesis of polycyclic pyridazine derivatives often involves the construction of a new ring fused to the pyridazine core. While direct examples starting from this compound are not extensively documented in publicly available literature, the reactivity of related pyridazine carbonitriles and methyl pyridazines allows for the postulation of several synthetic routes.

One common strategy involves the elaboration of the cyano and methyl groups into functionalities that can undergo intramolecular cyclization. For instance, the condensation of alkylpyridazinyl carbonitriles is a known method for preparing condensed pyridazinones. mdpi.com This suggests that this compound could serve as a precursor to various fused systems.

Table 1: Examples of Fused Pyridazine Systems Synthesized from Pyridazine Precursors

| Fused System | Synthetic Approach | Starting Material Analogue | Ref. |

| Pyrido[3,4-c]pyridazines | Condensation of a methyl group with DMFDMA followed by treatment with an amine. | 4-Methyl-pyridazine-6-one | mdpi.comresearchgate.net |

| Pyrrolo[3,4-d]pyridazinones | Reaction of substituted pyrrole-dicarboxylic acid anhydrides with hydrazines. | 1-Substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydride | nih.gov |

| Thieno[2,3-b]pyridines | Reaction of sulfanylpyridine-carbonitriles with various reagents. | 6-Benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile | researchgate.net |

| Pyrimidino[4',5':4,5]thieno[3,2-d]pyrimidines | Cyclization of thieno[2,3-b]pyridine (B153569) derivatives. | Thieno[2,3-b]pyridine derivatives | researchgate.net |

| Pyridopyridazine Derivatives | Reaction of phenylazocyanothioacetamide with malononitrile dimer. | Phenylazocyanothioacetamide | nih.gov |

These examples, while not starting directly from this compound, highlight established synthetic strategies that could likely be adapted for its derivatization.

Regiocontrol in Fused Heterocycle Formation

The regioselectivity of cyclization reactions is a critical aspect in the synthesis of fused heterocycles. In the context of this compound, the orientation of the newly fused ring is determined by which atoms of the starting molecule participate in the ring closure.

Inverse-electron-demand Diels-Alder reactions of tetrazines with alkynyl sulfides have been shown to produce trisubstituted pyridazines with high regioselectivity. elsevierpure.comrsc.org This approach, if applied to a suitably functionalized derivative of this compound, could offer a predictable route to specific regioisomers of fused systems.

Furthermore, the synthesis of pyridazines via copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones demonstrates remarkable regioselectivity. organic-chemistry.org Adapting this methodology could allow for controlled annulation onto the pyridazine core of the target molecule.

The synthesis of pyrido[3,4-c]pyridazines from 4-methyl pyridazine-6-one involves the initial condensation at the methyl group, directing the subsequent cyclization. mdpi.comresearchgate.net This highlights how the inherent reactivity of the substituents on the pyridazine ring can dictate the regiochemical outcome of the annulation process.

Reactivity Studies of the Methyl Group and its Functionalization

The methyl group at the 5-position of this compound is a key handle for introducing further chemical diversity. Its reactivity can be harnessed to install a variety of functional groups, thereby accessing a broader range of derivatives.

Condensation of a related 4-methyl pyridazine-6-one with dimethylformamide dimethyl acetal (B89532) (DMFDMA) has been reported to yield an enamine intermediate, which can be further cyclized. mdpi.comresearchgate.net This demonstrates the ability of the methyl group in the pyridazine system to undergo condensation reactions with electrophilic reagents.

Table 2: Potential Functionalization Reactions of the Methyl Group

| Reaction Type | Reagents and Conditions (General) | Potential Product |

| Condensation | Dimethylformamide dimethyl acetal (DMFDMA) | Enamine derivative |

| Oxidation | Oxidizing agents (e.g., SeO2, KMnO4) | Pyridazine-4-carbonitrile-5-carbaldehyde |

| Halogenation | N-Halosuccinimide (NCS, NBS), light/radical initiator | 5-(Halomethyl)pyridazine-4-carbonitrile |

It is important to note that the electronic nature of the pyridazine ring and the presence of the cyano group will influence the reactivity of the methyl group in this compound.

Advanced Theoretical and Computational Investigations of 5 Methylpyridazine 4 Carbonitrile

Quantum Chemical Modeling and Electronic Structure Elucidation

Quantum chemical modeling serves as a virtual laboratory to explore the fundamental properties of a molecule. For 5-Methylpyridazine-4-carbonitrile, this would involve a multi-faceted approach to unravel its electronic architecture.

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry

The first step in any computational analysis is the optimization of the molecular geometry. Using methods like DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound would be calculated to find its most stable three-dimensional structure. Ab initio methods, while computationally more intensive, could provide a valuable comparison.

A hypothetical data table for the optimized geometric parameters would be presented as follows:

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C4-C5 | Data not available |

| C5-Methyl | Data not available | |

| C4-CN | Data not available | |

| N1-N2 | Data not available | |

| Bond Angle | N1-N2-C3 | Data not available |

| C4-C5-C6 | Data not available |

Analysis of Frontier Molecular Orbitals (FMOs) and Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. A detailed analysis would visualize the distribution of these orbitals across the pyridazine (B1198779) ring, the methyl group, and the nitrile group, identifying potential sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Charge Distribution Analysis (e.g., Mulliken Population Analysis) and Molecular Electrostatic Potential (MEP) Mapping

Mulliken population analysis would be used to calculate the partial charges on each atom of this compound. This information, coupled with a Molecular Electrostatic Potential (MEP) map, would provide a visual representation of the charge distribution. The MEP map would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into intermolecular interactions.

Spectroscopic Property Prediction and Validation

Computational methods are also invaluable for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Theoretical calculations of the vibrational frequencies for this compound would be performed using DFT. The resulting simulated FT-IR and FT-Raman spectra would predict the positions and intensities of the characteristic vibrational modes. This includes stretching, bending, and torsional modes of the pyridazine ring, the methyl group, and the nitrile functional group. A comparison with experimental spectra, if available, would validate the accuracy of the computational model.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| C≡N stretch | Data not available | Data not available | Data not available |

| C-H stretch (methyl) | Data not available | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C)

Theoretical calculations of NMR chemical shifts, typically performed using Density Functional Theory (DFT) methods like GIAO (Gauge-Including Atomic Orbital), are invaluable for structure verification. nih.gov For this compound, while specific computational studies are not published, expected chemical shifts can be predicted based on the electronic environment of each nucleus. The pyridazine ring is an electron-deficient system, which generally causes the ring protons to resonate at a lower field (higher ppm) compared to benzene (B151609).

¹H NMR: The two protons on the pyridazine ring are in distinct chemical environments. The C6-H proton is adjacent to a nitrogen atom, while the C3-H proton is situated between two nitrogen atoms, which would likely shift it further downfield. The methyl group (CH₃) at the C5 position is expected to show a singlet in the typical alkyl-aromatic range.

¹³C NMR: The carbon atoms of the pyridazine ring will have chemical shifts in the aromatic region, influenced by the electronegative nitrogen atoms and the substituents. The nitrile carbon (C≡N) has a characteristic shift in the 115-125 ppm range. researchgate.net The methyl carbon will appear at a high field (low ppm). DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G+(d,p), are effective for predicting such shifts with reasonable accuracy when compared to experimental data. ias.ac.inresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from analogous compounds. Specific experimental or calculated data is not available in the cited literature.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C3-H | 8.8 - 9.2 | - | Expected to be the most downfield proton due to the influence of two adjacent nitrogen atoms. |

| C6-H | 8.5 - 8.8 | - | Downfield shift due to the adjacent nitrogen and the overall electron-deficient ring. |

| C5-CH₃ | 2.5 - 2.8 | 15 - 20 | Typical range for a methyl group attached to an aromatic ring. |

| C3 | - | 150 - 155 | Influenced by two adjacent nitrogen atoms. |

| C4 | - | 120 - 125 | Site of nitrile substitution. |

| C5 | - | 145 - 150 | Site of methyl substitution. |

| C6 | - | 148 - 153 | Adjacent to a nitrogen atom. |

| CN | - | 115 - 120 | Characteristic range for a nitrile carbon. |

Electronic Absorption (UV-Vis) Spectra Prediction and Time-Dependent DFT (TD-DFT) Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules by calculating excitation energies and oscillator strengths. mdpi.comrsc.org For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the pyridazine ring.

The pyridazine moiety contains both π-bonding orbitals and non-bonding (n) lone-pair orbitals on the nitrogen atoms. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to the main electronic transitions. mdpi.com

π → π transitions:* These are typically high-intensity absorptions and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system.

n → π transitions:* These involve the promotion of a non-bonding electron from a nitrogen lone pair to a π* antibonding orbital. These transitions are generally weaker in intensity than π → π* transitions.

Computational studies on similar heterocyclic systems often use functionals like B3LYP or PBE0 with basis sets such as 6-31+G(d,p) to simulate UV-Vis spectra in different solvents using models like the Polarizable Continuum Model (PCM). mdpi.commdpi.com The calculated maximum absorption wavelengths (λmax) can then be correlated with experimental data to understand the nature of the electronic excitations. nih.gov For this compound, the electron-withdrawing nitrile group and the electron-donating methyl group would be expected to modulate the energies of the frontier orbitals and thus the absorption wavelengths.

Predictive Reactivity and Selectivity Profiling

Local and Global Reactivity Descriptors

DFT calculations provide a suite of reactivity descriptors that predict a molecule's behavior in chemical reactions.

HOMO-LUMO Gap (ΔE): A small energy gap between the HOMO and LUMO indicates high chemical reactivity and low kinetic stability. mdpi.com

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. Pyridazine and its derivatives are known to be electron-deficient, suggesting a relatively high electrophilicity index, making them good candidates for nucleophilic attack. nih.gov

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, negative potential (red/yellow) is expected around the two nitrogen atoms of the pyridazine ring and the nitrogen of the nitrile group, indicating these are the most likely sites for electrophilic attack or hydrogen bonding. nih.gov Positive potential (blue) would be located around the ring protons, making them susceptible to deprotonation by a strong base.

Fukui Functions: These functions identify the sites most susceptible to nucleophilic (f+), electrophilic (f-), and radical (f0) attack by analyzing the change in electron density upon the addition or removal of an electron. For the electron-deficient pyridazine ring, the carbon atoms, particularly those adjacent to the nitrogen atoms (C3 and C6), are expected to have high values for f+, indicating susceptibility to nucleophilic attack. researchgate.netmostwiedzy.pl

Mechanistic Pathways of Key Reactions: Computational Insights

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and intermediates. nih.gov For this compound, key reactions would involve the pyridazine ring and its substituents.

Given the electron-deficient nature of the pyridazine ring, it is particularly susceptible to nucleophilic aromatic substitution (SₙAr). nih.govbrighton.ac.uk A computational study of a nucleophilic attack on the ring would likely show that the reaction proceeds preferentially at the carbon atoms most activated by the ring nitrogens (C3 and C6). DFT calculations could map the potential energy surface for the reaction, revealing the structure of the Meisenheimer complex (the intermediate) and the transition states leading to its formation and decomposition. researchgate.net

Furthermore, the nitrile group can undergo reactions such as hydrolysis or reduction. Computational models could elucidate the stepwise mechanism of these transformations under acidic or basic conditions, providing insights into the activation barriers for each step.

Intermolecular Interactions and Solid-State Structure Analysis

Hydrogen Bonding Patterns in Crystalline Architectures

While a crystal structure for this compound is not publicly documented, its potential hydrogen bonding patterns can be predicted. The molecule lacks strong hydrogen bond donors (e.g., O-H, N-H). However, it possesses multiple hydrogen bond acceptor sites: the two pyridazine nitrogen atoms and the nitrile nitrogen atom.

In the solid state, weak C-H···N hydrogen bonds are likely to be the dominant directional interactions. nih.gov The aromatic C-H bonds and the methyl C-H bonds can act as weak donors to the nitrogen acceptors of neighboring molecules. These interactions could lead to the formation of common supramolecular synthons, such as dimers forming R²₂(8) ring motifs or chain structures. nih.govmdpi.com

Pi-Stacking Interactions and Supramolecular Assembly

There are no specific studies in the reviewed literature that detail the pi-stacking interactions and supramolecular assembly of this compound.

Pi-stacking interactions are crucial non-covalent forces that govern the three-dimensional arrangement of aromatic molecules in the solid state and in biological systems. georgetown.eduutexas.edu These interactions, arising from the overlap of π-orbitals, significantly influence the crystal packing and, consequently, the material's properties. The presence of the electron-rich pyridazine ring and the electron-withdrawing nitrile group in this compound suggests the potential for interesting and complex pi-stacking motifs.

Hirshfeld Surface Analysis and Quantitative 2D Fingerprint Plots

No dedicated Hirshfeld surface analysis or quantitative 2D fingerprint plots for this compound have been reported in the scientific literature.

Exploration of Non-Linear Optical (NLO) Properties through Computational Methods

There is a lack of published computational studies exploring the non-linear optical (NLO) properties of this compound.

Organic molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. nih.govscirp.orgaps.org These properties arise from the interaction of the molecule with an intense electromagnetic field, leading to a non-linear response. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NLO properties such as the first hyperpolarizability (β) and second hyperpolarizability (γ). nih.govresearchgate.net The presence of a donor-π-acceptor (D-π-A) framework within a molecule can enhance its NLO response. In this compound, the methyl group can act as a weak electron donor and the nitrile group as a strong electron acceptor, connected through the π-system of the pyridazine ring. A computational investigation would be necessary to quantify the NLO response of this molecule and assess its potential for NLO applications.

Future Perspectives and Grand Challenges in 5 Methylpyridazine 4 Carbonitrile Research

Innovations in Sustainable Synthesis and Process Chemistry

The development of environmentally benign and efficient synthetic routes for nitrogen-containing heterocycles is a paramount goal in modern chemistry. For 5-Methylpyridazine-4-carbonitrile, future research would likely focus on moving away from classical, often harsh, synthetic methods towards more sustainable practices. A significant challenge lies in the design of catalytic systems that can selectively construct the pyridazine (B1198779) ring with the desired substitution pattern from simple, readily available precursors.

Innovations in this area could involve the use of heterogeneous catalysts, which offer the advantages of easy separation and recyclability. For instance, research on the synthesis of other nitrile-containing heterocycles, such as 5-amino-1H-pyrazole-4-carbonitriles, has demonstrated the efficacy of novel nanocatalysts in aqueous solvent systems, achieving high yields in short reaction times. nih.gov Similarly, the development of magnetically recoverable nanocatalysts for the synthesis of 5-amino-bispyrazole-4-carbonitriles showcases a green chemistry approach that minimizes waste and simplifies product purification. rsc.org Adapting such technologies to the synthesis of this compound would be a significant step forward.

Another avenue for innovation is the exploration of one-pot, multi-component reactions. These strategies improve process efficiency by reducing the number of intermediate purification steps, saving time, energy, and solvents. The primary challenge will be to identify suitable starting materials and reaction conditions that favor the formation of this compound over potential side products.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthesis Approaches

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Catalysts | Often stoichiometric reagents, strong acids/bases | Recyclable heterogeneous or nanocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol (B145695), or solvent-free conditions |

| Efficiency | Multiple steps, intermediate purifications | One-pot, multi-component reactions |

| Waste | Significant byproduct formation | High atom economy, minimal waste |

| Energy | Often requires high temperatures and pressures | Milder reaction conditions |

Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing novel transformations. Currently, there is a dearth of mechanistic studies specifically focused on this compound. Future research will need to employ a combination of experimental and computational techniques to unravel the intricate details of its formation and subsequent chemical behavior.

Key challenges in this area include the identification and characterization of transient intermediates and transition states. Techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies can provide valuable insights into reaction progress and the species involved. For example, in the synthesis of related pyrazole-4-carbonitrile derivatives, a proposed mechanism involves the initial formation of an arylidene malononitrile (B47326) intermediate. nih.gov Similar intermediates could be at play in the synthesis of this compound, and their isolation or detection would be a significant breakthrough.

Computational chemistry, particularly density functional theory (DFT), will be an indispensable tool for mapping out potential energy surfaces, calculating activation barriers, and predicting the most favorable reaction pathways. These theoretical studies can guide experimental design and help to explain observed regioselectivity and stereoselectivity. A major challenge will be the development of computational models that accurately account for solvent effects and the influence of catalysts on the reaction mechanism.

High-Throughput Computational Screening for Materials Discovery

The unique electronic and structural features of the pyridazine ring, combined with the reactivity of the nitrile group, make this compound an interesting candidate for the development of new materials with tailored properties. High-throughput computational screening represents a powerful strategy for rapidly assessing the potential of this and related molecules in various applications, from organic electronics to porous materials.

This approach involves the use of computational algorithms to predict the properties of a large number of virtual compounds. aip.org For instance, machine learning models can be trained on existing materials data to predict properties such as stability, electronic bandgap, and charge mobility. aps.org A significant grand challenge is the creation of large, curated datasets of pyridazine-containing compounds to train these models effectively.

The process of computational materials discovery typically involves several stages:

Library Generation: Creating a virtual library of derivatives of this compound by systematically modifying its structure.

Property Prediction: Using computational methods, from rapid empirical models to more accurate quantum mechanical calculations, to predict the desired properties of each compound in the library.

Candidate Selection: Identifying the most promising candidates based on the screening results for further experimental investigation.

A major hurdle in this field is the "synthesisability" problem – ensuring that the computationally designed materials can be practically synthesized in the laboratory. Close integration between computational and experimental chemists is therefore essential for the successful discovery of new materials based on the this compound scaffold.

Integration of this compound into Advanced Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct complex and functional materials from molecular building blocks. The nitrogen atoms of the pyridazine ring in this compound can act as hydrogen bond acceptors, while the molecule as a whole can participate in π-π stacking interactions. The nitrile group can also engage in various non-covalent interactions, making this compound a potentially valuable tecton for crystal engineering and the design of supramolecular assemblies.

Future research in this area could explore the co-crystallization of this compound with other molecules to form new crystalline materials with interesting properties, such as specific optical or electronic responses. A significant challenge is to understand and control the hierarchy of non-covalent interactions to guide the self-assembly process towards a desired architecture.

The integration of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another promising direction. The nitrile group could be used as a coordination site for metal ions or as a reactive handle for covalent linkage. The grand challenge here lies in the design and synthesis of this compound derivatives with appropriate geometries and functionalities to serve as effective linkers in these extended structures. The resulting materials could have applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methylpyridazine-4-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) under thermal aqueous conditions. For example, reacting pyridazine precursors with methylamine and cyanide sources in solvents like DMF at elevated temperatures (80–120°C) can yield the target compound. Key parameters include pH control (neutral to slightly basic), solvent polarity, and catalyst selection (e.g., palladium for coupling reactions). Side products like N-oxides or amines may form if reducing/oxidizing agents are not carefully controlled .

- Data Reference : A comparative table of reaction yields under varying conditions (e.g., solvent, temperature) is essential. For instance, thermal aqueous conditions (100°C, 12 hours) yield ~75% purity, while DMF at 120°C achieves 85% purity but risks decomposition .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the pyridazine ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while Mass Spectrometry (MS) confirms molecular weight (e.g., m/z 134.14 for C₆H₅N₃) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. Its cyano group enhances electrophilicity for nucleophilic substitutions, enabling derivatization into bioactive molecules. For example, introducing sulfonyl or piperazine groups (via coupling reactions) can modulate binding to enzyme active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for pyridazinecarbonitrile derivatives?

- Methodological Answer : Discrepancies often arise from competing reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways). Computational modeling (DFT calculations) can predict dominant pathways under specific conditions. Experimental validation via kinetic studies (e.g., monitoring intermediate formation using in-situ IR) is critical. For example, competing oxidation of the methyl group may occur if oxidizing agents (e.g., H₂O₂) are not strictly controlled .

Q. What strategies optimize the compound’s bioavailability and target selectivity in preclinical studies?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide functionalization. For instance:

- Lipophilicity : Adding hydrophobic groups (e.g., aryl rings) improves membrane permeability.

- Solubility : Introducing polar substituents (e.g., sulfonamides) enhances aqueous solubility.

In vitro assays (e.g., cytochrome P450 inhibition) and molecular docking (e.g., targeting EGFR kinase) validate selectivity .

Q. How do researchers address spectral data contradictions (e.g., NMR shifts) across studies?

- Methodological Answer : Variations in NMR shifts (e.g., δ 7.43–7.86 ppm for aromatic protons) may stem from solvent effects (DMSO vs. CDCl₃) or impurities. Cross-referencing with computational NMR predictions (e.g., Gaussian) and using deuterated solvents with internal standards (TMS) ensures reproducibility. Collaborative data-sharing platforms (e.g., PubChem) mitigate inconsistencies .

Q. What advanced computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies for proposed reactions. Machine learning algorithms (e.g., neural networks trained on reaction databases) can predict feasible pathways, such as regioselective cyanide substitutions .

Data-Driven Research Considerations

Q. How should researchers design experiments to validate conflicting biological activity reports (e.g., anticancer vs. neuroprotective effects)?

- Methodological Answer : Use standardized assays (e.g., MTT for cytotoxicity, Aβ aggregation inhibition for neuroprotection) with positive controls. Dose-response curves (IC₅₀ values) and orthogonal assays (e.g., fluorescence polarization for binding affinity) clarify mechanisms. For example, anti-Alzheimer’s activity may correlate with Aβ fibril disruption, validated via TEM imaging .

Q. What industrial-scale purification techniques maximize yield without compromising purity?

- Methodological Answer : Continuous flow reactors reduce side reactions, while crystallization (using ethanol/water mixtures) removes impurities. Process Analytical Technology (PAT) tools (e.g., inline HPLC) monitor purity in real time. Industrial-grade column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >99% purity for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.